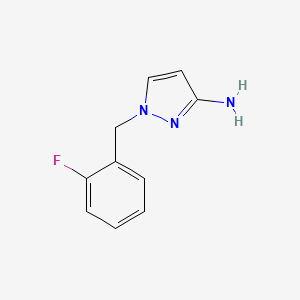

1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine

描述

Significance of Pyrazole (B372694) and Aminopyrazole Heterocycles in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of medicinal chemistry. tandfonline.comresearchgate.net This designation stems from its presence in numerous bioactive natural products and approved pharmaceuticals, highlighting its versatility in drug design and development. tandfonline.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. researchgate.netresearchgate.netglobalresearchonline.netglobalresearchonline.net The success of pyrazole-based drugs such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil (B151) underscores the therapeutic importance of this heterocyclic core. researchgate.net

Within this class, aminopyrazoles—pyrazoles bearing a free amino group—are particularly valuable frameworks in drug discovery. nih.gov The amino group provides a key interaction point, allowing these molecules to serve as effective ligands for various enzymes and receptors. nih.gov This has led to the development of aminopyrazole-based compounds targeting kinases, cyclooxygenase (COX), and other proteins implicated in diseases like cancer and inflammatory conditions. nih.gov The functionalization of the pyrazole nucleus with amino substituents has proven to be a successful strategy for producing multifunctional, pharmacologically active compounds. nih.gov For instance, 5-aminopyrazoles are widely reported in the literature as kinase inhibitors, anticancer, and anti-inflammatory agents. mdpi.com

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory researchgate.net |

| Apixaban | Anticoagulant researchgate.net |

| Sildenafil | Erectile Dysfunction researchgate.net |

| Ruxolitinib | Anticancer globalresearchonline.net |

| Ibrutinib | Anticancer tandfonline.com |

| Lenacapavir | HIV Treatment tandfonline.com |

Structural Features and Nomenclature of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine

The compound this compound is a specific derivative of the aminopyrazole scaffold. Its systematic name precisely describes its molecular architecture. The core of the molecule is a 1H-pyrazole ring. An amine group (-ylamine) is attached at the 3-position of this ring, making it a 3-aminopyrazole (B16455). A benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is substituted onto the nitrogen atom at the 1-position of the pyrazole ring. Furthermore, this benzyl group is itself substituted with a fluorine atom at its 2-position, hence the 2-Fluoro-benzyl designation.

The key structural components are:

Pyrazole Ring : A five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms.

Amine Group (-NH₂) : Located at the C3 position of the pyrazole ring.

2-Fluorobenzyl Group : A benzyl substituent on the N1 position of the pyrazole, featuring a fluorine atom on the second carbon of the phenyl ring.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀FN₃ smolecule.com |

| Molecular Weight | 191.20 g/mol smolecule.com |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine |

Contextualization of the 2-Fluorobenzyl Substitution within Pyrazole Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, often employed to enhance key molecular properties. tandfonline.combenthamscience.com The substitution of a hydrogen atom with fluorine can significantly alter a molecule's metabolic stability, physicochemical characteristics (such as lipophilicity and pKa), and binding affinity to its biological target. tandfonline.comiucr.org The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby improving the compound's half-life. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLNDRKSXLMBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392363 | |

| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782117 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

895929-38-1 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluoro Benzyl 1h Pyrazol 3 Ylamine

Overview of Established Methods for N-Substituted Pyrazoles and Aminopyrazoles

The synthesis of N-substituted pyrazoles and their amino derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of these scaffolds in pharmaceuticals and agrochemicals. researchgate.netbohrium.comnih.gov Methodologies have evolved to offer various pathways for constructing and functionalizing the pyrazole (B372694) core, with control of substitution patterns being a key challenge.

Cyclization Reactions involving Hydrazine (B178648) Derivatives

The most classical and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. mdpi.commdpi.com This approach, famously pioneered by Knorr, involves reacting hydrazines with 1,3-dicarbonyl compounds, such as β-diketones, to yield pyrazoles. mdpi.comchim.it

When an unsymmetrical 1,3-dicarbonyl substrate is used, the reaction can often lead to a mixture of two regioisomeric pyrazoles, which can be challenging to separate. mdpi.comthieme-connect.com The selectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov For instance, reactions with acetylenic ketones have also been shown to be highly regioselective in affording 1,3,5-trisubstituted pyrazoles. mdpi.comresearchgate.net

The general scheme for this reaction is outlined below:

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| Substituted Hydrazine (R-NHNH₂) | 1,3-Diketone | 1-Substituted Pyrazole | Forms pyrazole core; potential for regioisomers. |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | β-Ketonitrile | 3(5)-Aminopyrazole | Direct route to aminopyrazoles. |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazole (via Pyrazoline) | Involves an intermediate pyrazoline that is subsequently oxidized. mdpi.comnih.gov |

Reactions utilizing Nitriles and Keto-Nitriles

To specifically synthesize aminopyrazoles, β-ketonitriles are exceptionally versatile precursors. nih.govbeilstein-journals.org The reaction of a β-ketonitrile with hydrazine or a substituted hydrazine provides a direct and efficient pathway to 3(5)-aminopyrazoles. mdpi.combeilstein-journals.org The mechanism involves an initial nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. nih.govbeilstein-journals.org This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system upon dehydration. nih.govbeilstein-journals.org

This method is one of the most common strategies for accessing the 3-aminopyrazole (B16455) scaffold. chim.it Similarly, α,β-unsaturated nitriles that possess a suitable leaving group at the β-position can react with hydrazines to yield 5-aminopyrazoles. mdpi.comchim.it Fluorinated keto-nitriles have also been successfully employed to produce fluorinated aminopyrazoles. researchgate.net

N-Alkylation and N-Arylation Approaches

The ratio of the resulting regioisomers is dependent on several factors:

Steric Effects : Bulky substituents on the pyrazole ring or the alkylating agent can direct the incoming group to the less hindered nitrogen atom. mdpi.com

Electronic Effects : Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

Reaction Conditions : The choice of base, solvent, and temperature can significantly alter the isomer ratio. researchgate.net Common conditions involve using an alkyl halide with a base like potassium carbonate in a polar aprotic solvent such as DMSO or DMF. researchgate.netgoogle.com Alternative methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have also been developed. mdpi.comsemanticscholar.org

Targeted Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine

The synthesis of the title compound can be strategically achieved by applying the general principles of pyrazole chemistry, particularly N-alkylation, which offers a convergent and practical route.

Precursor Synthesis and Functionalization

The targeted synthesis relies on two key precursors: 3-aminopyrazole and a 2-fluorobenzyl electrophile.

3-Aminopyrazole : This starting material is readily prepared via established methods, most commonly through the cyclization of hydrazine with a malononitrile (B47326) derivative or 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). chim.it

2-Fluorobenzyl Bromide : This is a commercially available reagent. It serves as the source for the N-1 substituent.

The functionalization step involves the direct alkylation of the 3-aminopyrazole ring with 2-fluorobenzyl bromide.

Regioselective Formation of the 1-Substituted Pyrazole Ring

The key step in the synthesis is the regioselective N-alkylation of 3-aminopyrazole. As with other unsymmetrical pyrazoles, this reaction can potentially yield two isomeric products: the desired 1-(2-fluorobenzyl)-1H-pyrazol-3-ylamine and the corresponding 1-(2-fluorobenzyl)-1H-pyrazol-5-ylamine.

The reaction is typically carried out by treating 3-aminopyrazole with 2-fluorobenzyl bromide in the presence of a base. Based on analogous syntheses reported in patent literature for similar structures, a common and effective system involves using potassium carbonate (K₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF). google.comgoogle.com

The reaction proceeds as follows:

The base deprotonates the pyrazole ring, generating a pyrazolate anion.

The anionic nitrogen then acts as a nucleophile, attacking the benzylic carbon of 2-fluorobenzyl bromide in an SN2 reaction.

This displacement of the bromide ion forms the N-C bond, yielding the product.

While the formation of a mixture of regioisomers is possible, the specific reaction conditions can favor one over the other. The separation of the desired N-1 isomer from the N-2 isomer can be accomplished using standard chromatographic techniques. The structure of the final product is then confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

A summary of a plausible synthetic procedure is provided in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Aminopyrazole, 2-Fluorobenzyl Bromide | K₂CO₃, DMF | This compound (and regioisomer) |

| 2 | Mixture from Step 1 | Silica Gel Chromatography | Purified this compound |

This N-alkylation approach provides a direct and modular route for the synthesis of this compound from readily accessible starting materials.

Optimization of Reaction Conditions and Yields

Temperature Effects

Temperature is a critical parameter in the synthesis of pyrazole derivatives. For the cyclization step, studies on related pyrazole syntheses have shown that a moderate temperature is often optimal. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was observed that increasing the reaction temperature to 60 °C improved the yield. However, a further increase in temperature resulted in a lower yield, likely due to the formation of side products. Similarly, another study on a temperature-controlled divergent synthesis of pyrazoles highlights the profound effect of temperature on the reaction outcome.

Solvent and Catalyst Selection

The choice of solvent and catalyst plays a pivotal role in directing the reaction towards the desired product and maximizing its yield. In the synthesis of various pyrazole derivatives, solvents such as toluene (B28343), dimethylformamide (DMF), and ethanol (B145695) have been commonly employed. Research on a silver-catalyzed pyrazole synthesis indicated that toluene was a more effective solvent than tetrahydrofuran (B95107) (THF) or dioxane.

The selection of a suitable base is also crucial. In the aforementioned silver-catalyzed reaction, potassium carbonate (K2CO3) was found to be a more effective base compared to sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and sodium tert-butoxide (NaOt-Bu). The optimization of the base is often tied to the specific substrate and solvent system being used.

The following interactive data table summarizes the general effects of various reaction conditions on the yield of pyrazole synthesis, based on findings from the synthesis of related pyrazole compounds.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) | Notes |

| Temperature | 40 °C | 65 | 60 °C | 85 | 80 °C | 70 | Optimal temperature can vary. Higher temperatures may lead to side reactions. |

| Solvent | Toluene | 82 | THF | 55 | Dioxane | 50 | Toluene is often a superior solvent for pyrazole synthesis. |

| Base | K2CO3 | 78 | NaH | 65 | KOt-Bu | 60 | The choice of base can significantly influence the reaction efficiency. |

| Catalyst | Silver Catalyst | 85 | No Catalyst | 40 | Copper Catalyst | 75 | Catalysts can significantly improve reaction rates and yields. |

This data is illustrative and based on general findings for the synthesis of substituted pyrazoles. Specific yields for this compound may vary.

Further research into the specific synthesis of this compound would be beneficial to establish the optimal conditions for its formation, including a detailed screening of catalysts, solvents, bases, and temperature profiles to maximize the yield and purity of this important chemical intermediate.

Structure Activity Relationship Sar and Mechanistic Aspects of 1 2 Fluoro Benzyl 1h Pyrazol 3 Ylamine and Analogues

General Principles of SAR in Pyrazole (B372694) Derivatives

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. nih.gov The five-membered ring, with two adjacent nitrogen atoms, offers multiple points for substitution, primarily at the N-1, C-3, C-4, and C-5 positions, each influencing the molecule's physicochemical properties and target affinity. researchgate.netmdpi.com

Key SAR principles for pyrazole derivatives include:

Substitution at N-1: The substituent at the N-1 position significantly impacts the molecule's lipophilicity and steric profile, which are crucial for binding to target proteins. nih.gov For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl substitution at the N-1 position was found to be optimal for binding affinity. acs.org

Substitution at C-3 and C-5: These positions are often critical for establishing key interactions with the target, such as hydrogen bonds or hydrophobic interactions. nih.govnih.gov In many kinase inhibitors, a 3-aminopyrazole (B16455) scaffold acts as an adenine-mimetic pharmacophore, forming essential hydrogen bonds in the ATP-binding pocket. mdpi.com The nature of the groups at C-3 and C-5 can also dictate selectivity between different biological targets. nih.gov

Substitution at C-4: Modifications at the C-4 position can modulate the electronic properties and conformation of the pyrazole ring. mdpi.com A nitrile group at this position is a common feature in some aromatase inhibitors. researchgate.net

The strategic placement of various functional groups allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Influence of the N-1 Benzyl (B1604629) Moiety and its Fluorination on Biological Interactions

The N-1 benzyl group is a common feature in many biologically active pyrazole derivatives. Its presence can introduce favorable hydrophobic interactions with the target protein. The substitution pattern on the benzyl ring itself is a critical determinant of activity.

The introduction of a fluorine atom, particularly at the ortho position of the benzyl ring as in 1-(2-fluoro-benzyl)-1H-pyrazol-3-ylamine, can have profound effects on the molecule's biological profile. Fluorine's high electronegativity and small size can lead to:

Altered Conformation: The fluorine atom can influence the preferred conformation of the benzyl group through steric and electronic effects, potentially locking the molecule into a more bioactive conformation.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity. mdpi.com

Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.comresearchgate.net This can lead to improved pharmacokinetic properties.

Modulation of pKa: Fluorination can alter the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state and its ability to interact with the target.

Studies on various heterocyclic compounds have consistently shown that the incorporation of fluorine atoms can significantly enhance their biological activities. researchgate.net

Role of the Pyrazol-3-ylamine Core in Target Recognition

The pyrazol-3-ylamine core is a well-established pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. mdpi.com The 3-amino group plays a crucial role in target recognition by acting as a hydrogen bond donor, mimicking the interactions of the adenine (B156593) base of ATP with the hinge region of the kinase active site. nih.govmdpi.com

This "hinge-binding" interaction is a common feature for many Type I kinase inhibitors and is often essential for potent inhibitory activity. The pyrazole ring itself provides a stable scaffold that correctly orients the 3-amino group for this critical interaction. The N-1 and C-5 positions can then be further functionalized to achieve selectivity and additional binding interactions within the ATP pocket. The versatility of the pyrazol-3-ylamine scaffold allows for its application across a wide range of biological targets. mdpi.comnih.gov

In Vitro Enzymatic Inhibition Studies of Pyrazolylamine Derivatives

Kinase Inhibition Profiles

Pyrazolylamine derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. bohrium.comresearchgate.netmdpi.com The specific kinase inhibition profile of a pyrazolylamine derivative is determined by the substitution pattern around the core scaffold.

For example, certain pyrazolo[3,4-g]isoquinoline derivatives have shown potent inhibition of kinases such as Haspin, CLK1, DYRK1A, and CDK9. nih.gov Structure-activity relationship studies revealed that modifications at different positions on the pyrazole ring could drastically alter the kinase inhibition profile and selectivity. nih.gov For instance, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition in one study. nih.gov

The ability of pyrazolylamine derivatives to adopt different binding modes, such as Type I and Type II, further contributes to their diverse kinase inhibition profiles. researchgate.net Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation, often exploiting additional hydrophobic pockets. researchgate.net

Table 1: Examples of Kinase Inhibition by Pyrazole Derivatives

| Compound Class | Target Kinase(s) | Key Structural Features |

|---|---|---|

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | Varied substitutions at the 4- or 8-position |

| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Indeno[1,2-b]pyridine scaffold |

This table is for illustrative purposes and does not represent an exhaustive list.

Other Enzyme Modulations

Beyond kinases, pyrazole derivatives have demonstrated inhibitory activity against a range of other enzymes. For instance, certain pyrazoline derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. researchgate.netpharmatutor.org

Additionally, pyrazole-based compounds have been developed as inhibitors of metalloproteases like meprin α and meprin β, where the pyrazole scaffold serves to orient aryl moieties into the S1 and S1' pockets of the enzymes. nih.gov Other studies have explored pyrazole derivatives as inhibitors of phosphatidylinositol 3-kinases (PI3Ks), which are involved in cell signaling pathways related to cell growth and proliferation. rjsocmed.com The diverse enzymatic activities of pyrazole derivatives underscore the versatility of this scaffold in drug design. mdpi.com

Proposed Molecular Mechanisms of Action for Pyrazolylamine Scaffolds

The molecular mechanism of action for pyrazolylamine scaffolds often involves their ability to act as ATP-competitive inhibitors, particularly in the context of protein kinases. mdpi.com The pyrazol-3-ylamine moiety, as previously discussed, is crucial for this mechanism, as it forms key hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP's adenine ring. nih.govmdpi.com

Molecular docking studies have supported this proposed mechanism, showing that the pyrazole ring fits into the ATP-binding pocket, with the substituents at various positions making additional contacts that contribute to affinity and selectivity. researchgate.net For example, the N-1 benzyl group can occupy a hydrophobic pocket, while other substituents can form interactions with solvent-exposed regions or other parts of the active site.

In some cases, pyrazolylamine derivatives can induce conformational changes in the target enzyme, leading to inhibition. Studies on Anaplastic Lymphoma Kinase (ALK) have shown that certain pyrazolylamine inhibitors can cause a switch between Type I and Type II binding modes, which involves significant repositioning of key structural elements of the kinase, such as the activation loop and the αC-helix. researchgate.net This demonstrates that the mechanism of action can be more complex than simple competitive inhibition and can involve allosteric modulation of the enzyme's structure and function.

Interaction with Protein Active Sites

The interaction of this compound and its analogues with the active sites of protein kinases is a key determinant of their biological function. The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents on this core then explore various pockets within the ATP-binding site, contributing to affinity and selectivity.

The 3-amino group on the pyrazole ring is significant as it can act as a hydrogen bond donor, potentially interacting with key residues in the active site. The nitrogen atoms of the pyrazole ring itself can also participate in hydrogen bonding. For instance, in related pyrazole-based kinase inhibitors, the non-methylated nitrogen of the pyrazole ring has been observed to accept a hydrogen bond from the backbone NH of amino acids like alanine (B10760859) in the active site. nih.gov

Table 1: Key Interactions of Pyrazole-Based Kinase Inhibitor Analogues with Protein Active Sites

| Compound Scaffold | Key Interacting Residues | Type of Interaction | Reference |

| Pyrazole-based Akt1 inhibitor | Ala230, Asp292, Glu278, Asn279 | Hydrogen bonding | nih.gov |

| Pyrazole-based Akt1 inhibitor | Phe161, Leu181 | Hydrophobic interactions | nih.gov |

| Pyrazole-based Bcr-Abl inhibitor | Met318, Glu286, Asp381 | Hydrogen bonding | nih.gov |

| Pyrazole-based Bcr-Abl inhibitor | Thr315 | π-π stacking | nih.gov |

Modulation of Cellular Pathways

The interaction of this compound and its analogues with protein kinases leads to the modulation of various cellular signaling pathways that are often dysregulated in diseases such as cancer. By inhibiting specific kinases, these compounds can interfere with downstream signaling cascades that control cell proliferation, survival, and apoptosis.

For instance, pyrazole derivatives have been extensively studied as inhibitors of kinases involved in pro-inflammatory signaling. Certain 3,5-diaryl pyrazole derivatives have been shown to inhibit the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key cytokines in inflammatory responses. nih.gov This suggests that compounds like this compound could potentially modulate inflammatory pathways.

Furthermore, many pyrazole-based compounds are known to target receptor tyrosine kinases (RTKs) such as FLT3 and VEGFR2, which are crucial for angiogenesis and the proliferation of certain cancer cells. acs.org Inhibition of these kinases can block downstream signaling pathways, leading to an anti-proliferative and anti-angiogenic effect. The general mechanism involves the compound binding to the ATP pocket of the kinase, preventing phosphorylation of downstream substrates and thereby halting the signaling cascade.

Recent studies on aminopyrazoles have highlighted their role in interfering with signaling pathways such as the p38 MAPK and VEGFR-2 pathways. mdpi.com The p38 MAPK pathway is involved in cellular responses to stress and inflammation, while the VEGFR-2 pathway is central to angiogenesis. The ability of aminopyrazole derivatives to inhibit these pathways underscores their therapeutic potential.

Table 2: Cellular Pathways Modulated by Pyrazole-Based Inhibitor Analogues

| Compound Class | Targeted Pathway/Protein | Cellular Effect | Reference |

| 3,5-diaryl pyrazole derivatives | IL-6 and TNF-α signaling | Anti-inflammatory | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | FLT3 and VEGFR2 signaling | Anti-proliferative, Anti-angiogenic | acs.org |

| 5-Aminopyrazoles | p38 MAPK and VEGFR-2 signaling | Anti-inflammatory, Anti-angiogenic | mdpi.com |

Computational Chemistry and Molecular Modeling for 1 2 Fluoro Benzyl 1h Pyrazol 3 Ylamine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, docking studies are crucial for understanding how it interacts with protein targets at the atomic level.

Research findings have shown that the pyrazole (B372694) core of similar compounds is a key feature for binding to various kinases. The 3-amino group on the pyrazole ring often forms critical hydrogen bonds with amino acid residues in the hinge region of the kinase binding site. For instance, in studies on related pyrazole derivatives, the amino group has been observed to act as a hydrogen bond donor to the backbone carbonyl oxygen of specific residues like glutamate (B1630785) and cysteine.

The 2-fluorobenzyl group at the N1 position of the pyrazole ring plays a significant role in establishing van der Waals and hydrophobic interactions within the active site. The fluorine atom can also engage in specific interactions, such as orthogonal multipolar interactions with backbone carbonyls, which can enhance binding affinity and selectivity.

Table 1: Key Intermolecular Interactions of this compound Analogues from Docking Studies

| Interacting Ligand Group | Protein Residue (Example) | Interaction Type |

| 3-Amino Group | Glutamate (Glu) | Hydrogen Bond (Donor) |

| Pyrazole Ring Nitrogen | Cysteine (Cys) | Hydrogen Bond (Acceptor) |

| 2-Fluorobenzyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interactions |

| Fluorine Atom | Glycine (Gly) | Multipolar Interactions |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogues, QSAR studies help in predicting their activity and guiding the design of more potent molecules.

In QSAR studies of pyrazole derivatives, descriptors such as electronic, steric, and hydrophobic parameters are often used. For example, the presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) ring can be quantified by descriptors like the Hammett constant, which can then be correlated with biological activity. The size and shape of the molecule, described by topological indices, are also important for fitting into the target protein's binding pocket.

A typical QSAR model might take the form of a linear equation, where the biological activity (e.g., inhibitory concentration, IC50) is a function of these descriptors. Such models have been successfully used to predict the kinase inhibitory activity of pyrazole-based compounds.

Conformational Analysis and Pharmacophore Generation

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are critical for its interaction with biological targets. The rotational freedom around the bond connecting the benzyl group to the pyrazole ring allows the molecule to adopt various conformations. Computational methods can identify the low-energy, biologically active conformation.

A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a series of active compounds including this compound, a pharmacophore model would typically include features like:

A hydrogen bond donor (from the 3-amino group).

A hydrogen bond acceptor (from the pyrazole ring nitrogen).

A hydrophobic/aromatic region (the 2-fluorobenzyl group).

This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity.

Prediction of Binding Modes and Affinities

Computational methods are extensively used to predict how this compound binds to its target proteins and to estimate the strength of this binding (binding affinity). Molecular docking, as mentioned earlier, is a primary tool for predicting the binding mode.

The predicted binding mode for this compound in a kinase active site, for example, would likely show the 3-aminopyrazole (B16455) moiety in the ATP adenine-binding region, forming key hydrogen bonds with the hinge residues. The 2-fluorobenzyl group would be oriented towards a hydrophobic pocket.

Binding affinity can be estimated using scoring functions in docking programs or more rigorous methods like free energy calculations. These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Advanced Simulation Techniques

To gain a more dynamic and accurate understanding of the interactions of this compound, advanced simulation techniques like molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations can be used to:

Assess the stability of the hydrogen bonds predicted by docking.

Observe the flexibility of the ligand and the protein active site.

Calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

These advanced simulations provide a more realistic picture of the molecular interactions compared to static docking poses, contributing to a more robust and reliable drug design process.

Analytical Methodologies for the Characterization of 1 2 Fluoro Benzyl 1h Pyrazol 3 Ylamine

Spectroscopic Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. While specific experimental spectra for this exact compound are not widely published, expected chemical shifts and coupling patterns can be predicted based on the analysis of similar pyrazole (B372694) derivatives. nih.govimist.maarkat-usa.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the benzyl (B1604629) group, and the amine group. The benzylic methylene (B1212753) protons (-CH2-) would likely appear as a singlet. The protons on the pyrazole ring would present as doublets, and the aromatic protons of the 2-fluorobenzyl group would exhibit a complex multiplet pattern due to fluorine-proton coupling. The amine (-NH2) protons typically appear as a broad singlet which is exchangeable with D2O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyrazole ring, the benzylic methylene carbon, and the carbons of the 2-fluorobenzyl group. The carbon atoms of the fluorinated benzene (B151609) ring would show coupling with the fluorine atom, which can aid in their assignment.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a sensitive technique for characterizing fluorinated organic compounds. cleanchemlab.com For this compound, a single resonance would be expected for the fluorine atom attached to the benzyl group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H4 | ~ 5.8 | ~ 95.0 |

| Pyrazole-H5 | ~ 7.4 | ~ 130.0 |

| Benzyl-CH2 | ~ 5.2 | ~ 52.0 |

| Amino-NH2 | ~ 4.0 (broad) | - |

| Fluoro-benzyl Aromatic-H | 7.0 - 7.3 (multiplet) | - |

| Pyrazole-C3 | - | ~ 155.0 |

| Pyrazole-C4 | - | ~ 95.0 |

| Pyrazole-C5 | - | ~ 130.0 |

| Fluoro-benzyl Aromatic-C | - | 115.0 - 163.0 (with C-F coupling) |

Note: These are predicted values and may vary from experimental results.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. imist.ma

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the 2-fluorobenzyl cation and the 3-aminopyrazole (B16455) radical cation. PubChemLite provides predicted collision cross section data for various adducts of the molecule. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.09316 |

| [M+Na]⁺ | 214.07510 |

| [M]⁺ | 191.08533 |

Source: PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and pyrazole rings, C=C and C=N stretching of the aromatic and pyrazole rings, and the C-F stretching of the fluorobenzyl group. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3250 (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH2) | 2950 - 2850 |

| C=C and C=N Stretch (Aromatic/Pyrazole) | 1600 - 1450 |

| N-H Bend (Amine) | 1650 - 1580 |

| C-N Stretch | 1335 - 1250 |

| C-F Stretch | 1250 - 1000 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrazole derivatives. ijcpa.insemanticscholar.org A reversed-phase HPLC method would be suitable for the separation and quantification of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, typically in the range of 220-280 nm. The retention time would be specific to the compound under the given chromatographic conditions.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. nih.gov A capillary column with a non-polar or moderately polar stationary phase would be appropriate. Due to the presence of the amine group, which can cause peak tailing, a specialized column designed for the analysis of amines, such as an Agilent J&W CP-Volamine column, may be necessary for optimal separation and peak shape. researchgate.net Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) could be used for detection and identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides unequivocal proof of a compound's molecular structure, conformation, and intermolecular interactions in the solid state. For a molecule such as this compound, this technique would yield critical information on the spatial orientation of the fluoro-benzyl group relative to the pyrazole ring, as well as the hydrogen bonding networks established by the amine group.

The process begins with the growth of a high-quality single crystal of the target compound, which is a critical and often challenging step. Suitable crystals, typically less than a millimeter in any dimension, are then mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, often to a temperature of 100-120 K, to minimize thermal vibrations of the atoms. nih.gov

As a focused beam of monochromatic X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov A detector records these patterns as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and the symmetry of the crystal lattice, described by its space group.

The final step involves solving the crystal structure. Using the diffraction data, the electron density map of the molecule is calculated, from which the positions of the individual atoms can be deduced. nih.gov This initial model is then refined to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model, resulting in precise atomic coordinates, bond lengths, and bond angles. While specific crystallographic data for this compound is not publicly available in the reviewed literature, the analysis would typically yield the parameters outlined in the following table.

Table 1: Representative Crystallographic Data Parameters. Note: The values in this table are illustrative for a small organic molecule and are not the determined experimental data for this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₀FN₃ |

| Formula Weight | The mass of one mole of the compound. | 191.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | 6.2351 Å |

| b (Å) | Length of the 'b' axis of the unit cell. | 26.0156 Å |

| c (Å) | Length of the 'c' axis of the unit cell. | 12.4864 Å |

| α (°) | Angle between 'b' and 'c' axes. | 90° |

| β (°) | Angle between 'a' and 'c' axes. | 93.243° |

| γ (°) | Angle between 'a' and 'b' axes. | 90° |

| Volume (ų) | The volume of the unit cell. | 2022.17 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.519 g/cm³ |

From such data, researchers can analyze the precise bond lengths of the pyrazole ring, the C-F bond, and the bonds involving the amine group. Furthermore, the analysis reveals crucial details about intermolecular interactions, such as hydrogen bonds formed by the amine protons, which dictate how the molecules pack together in the solid state. This information is fundamental for understanding the material's physical properties and for structure-based drug design.

Future Perspectives in Pyrazolylamine Research

Rational Design of Next-Generation Pyrazolylamine Analogues

The rational design of new pyrazolylamine analogues is a cornerstone of advancing their therapeutic utility. This approach relies on a deep understanding of structure-activity relationships (SAR) to modify the core scaffold, thereby enhancing potency, selectivity, and pharmacokinetic properties. The pyrazole (B372694) moiety is considered a privileged structure, and substitutions at various positions on the pyrazole ring can significantly influence molecular interactions and efficacy.

Key strategies in the rational design of next-generation analogues include:

Substitution on the Benzyl (B1604629) Ring: Modifying the substituents on the phenyl ring of the benzyl group can alter the electronic and steric properties of the molecule. For instance, the position of the fluorine atom in 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is critical, and exploring other halogen substitutions or adding electron-donating or electron-withdrawing groups could modulate binding affinity to specific biological targets.

Modification of the Pyrazole Core: Alterations to the pyrazole ring itself, such as creating fused pyrazole systems (e.g., pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines), can lead to novel compounds with distinct pharmacological profiles.

Functionalization of the Amine Group: The 3-amino group is a key site for derivatization. Converting it into amides, ureas, or sulfonamides can introduce new hydrogen bonding capabilities, potentially leading to stronger and more specific interactions with target proteins.

SAR studies have become central to guiding these modifications, allowing medicinal chemists to derive analogues for multiple targets. The goal is to create a library of compounds with systematically varied structures to identify candidates with optimized therapeutic potential.

| Modification Site | Strategy | Potential Outcome | Reference |

|---|---|---|---|

| Benzyl Ring | Varying substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | Modulation of lipophilicity, electronic properties, and steric interactions to improve target binding and pharmacokinetic profile. | |

| Pyrazole Core | Formation of fused heterocyclic systems (e.g., pyrazolopyrimidines). | Creation of rigid structures that may fit better into specific binding pockets, enhancing selectivity. | |

| 3-Amino Group | Acylation, sulfonation, or conversion to ureas/thioureas. | Introduction of new hydrogen bond donors/acceptors to increase binding affinity and explore new interactions with the target. | |

| Position 4/5 | Introduction of aryl or alkyl groups. | Exploration of additional binding pockets within the target protein to enhance potency and selectivity. |

Exploration of Novel Biological Targets

The versatility of the pyrazole scaffold makes it a promising candidate for interacting with a wide array of biological targets, extending beyond its currently known activities. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidepressant activities. The exploration of novel targets for compounds like this compound is a key focus of future research.

Potential therapeutic targets for pyrazolylamine derivatives span several disease areas:

Oncology: Pyrazole derivatives have shown inhibitory activity against various protein kinases crucial in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and BRAF V600E. Specifically, pyrazole-based compounds have been investigated as potent inhibitors of CDK2 and CDK8, which are implicated in cell cycle regulation and cancer growth.

Neurodegenerative Diseases: The pyrazoline scaffold, a related structure, has been found to inhibit enzymes like acetylcholine (B1216132) esterase (AChE) and monoamine oxidase B (MAO-B), which are targets in the management of Alzheimer's and Parkinson's diseases, respectively. This suggests that pyrazolylamine analogues could be developed to target neurodegenerative pathways.

Inflammatory and Infectious Diseases: The anti-inflammatory properties of pyrazole compounds are well-documented. Furthermore, their potential as antimicrobial and antiviral agents continues to be an active area of investigation.

The identification of new drug candidates for cancer management remains a critical area of research, and the pyrazole scaffold is an indispensable anchor for this development.

| Target Class | Specific Target Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | CDK2, CDK8, EGFR, VEGFR-2, BTK, BRAF V600E | Oncology | |

| Enzymes in Neurodegeneration | Acetylcholine esterase (AChE), Monoamine Oxidase (MAO) | Alzheimer's Disease, Parkinson's Disease | |

| Inflammatory Pathway Enzymes | Cyclooxygenase (COX) | Inflammation, Pain | |

| Microbial Enzymes | Various bacterial and fungal enzymes | Infectious Diseases |

Integration of Advanced Synthetic and Computational Methodologies

The synergy between advanced synthetic chemistry and computational modeling is accelerating the discovery and optimization of novel pyrazolylamine-based therapeutics. These integrated methodologies offer a more efficient and cost-effective path from initial concept to lead compound identification.

Computational Methodologies: Computational chemistry has become an indispensable tool for studying pyrazole derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide crucial insights into how these molecules interact with their biological targets.

High-Throughput Virtual Screening (HTVS): This method allows for the rapid screening of large compound libraries against a specific target, helping to identify promising initial hits.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target protein, which is vital for understanding the mechanism of action and for designing more potent inhibitors.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) offer detailed information on the electronic structure and properties of pyrazole derivatives, aiding in the design of compounds with improved characteristics.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior and conformational stability of a ligand-protein complex over time, validating the findings from docking studies.

Advanced Synthetic Methodologies: Classical methods for pyrazole synthesis often require harsh conditions and long reaction times. Modern synthetic chemistry has introduced more efficient and environmentally friendly approaches.

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, improving efficiency and atom economy.

Catalysis: The use of transition-metal catalysts or organocatalysts can facilitate novel pyrazole syntheses under milder conditions with higher yields.

Green Chemistry Approaches: Methodologies using environmentally benign solvents like water or employing techniques like ultrasound irradiation are being developed to make pyrazole synthesis more sustainable.

The integration of these advanced methods allows for a cyclical process of design, synthesis, and testing, where computational predictions guide synthetic efforts, and experimental results feed back to refine the computational models. This iterative approach is crucial for accelerating the development of the next generation of pyrazolylamine therapeutics.

| Category | Methodology | Application in Drug Discovery | Reference |

|---|---|---|---|

| Computational | High-Throughput Virtual Screening (HTVS) | Rapidly identifies potential lead compounds from large databases. | |

| Molecular Docking | Predicts binding modes and affinities to guide rational drug design. | ||

| 2D/3D-QSAR | Develops statistical models to predict the activity of novel designed compounds. | ||

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-receptor complexes and explores conformational changes. | ||

| Synthetic | Multicomponent Reactions | Efficient one-pot synthesis of complex and diverse pyrazole libraries. | |

| Novel Catalytic Systems | Enables new reaction pathways under mild conditions, improving yield and selectivity. | ||

| Green Chemistry Techniques | Reduces environmental impact through the use of safer solvents and energy sources (e.g., ultrasound). |

常见问题

Basic Research Question

- NMR : ¹H-NMR distinguishes regioisomers via coupling patterns (e.g., J = 8–10 Hz for ortho-fluoro protons in 2-fluoro-benzyl vs. J = 5–7 Hz in 3-fluoro analogs). ¹⁹F-NMR confirms substitution position .

- Mass spectrometry : High-resolution MS (HRMS) differentiates isomers with identical molecular weights by fragmentation patterns (e.g., loss of –NH₂ vs. –F groups).

- X-ray crystallography : Resolves ambiguity in cases of persistent isomeric mixtures (e.g., single-crystal structures reported for pyridylpyrazole analogs) .

What immunomodulatory effects does this compound exhibit, and how can these be leveraged therapeutically?

Advanced Research Question

The compound potentiates innate immunity by:

- Enhancing phagocytosis : In THP-1 cells, it increases microbicidal activity via superoxide anion generation (EC₅₀ = 0.5 µM). This effect is blocked by diphenyleneiodonium (DPI), a NADPH oxidase inhibitor .

- Synergy with cytokines : Co-treatment with IFN-γ amplifies IL-12 production in dendritic cells.

Experimental design : Use primary human neutrophils and flow cytometry to quantify oxidative burst (DHR123 fluorescence) and cytokine profiling (multiplex ELISA).

How can contradictory data on the compound’s pro-inflammatory vs. anti-inflammatory roles be resolved?

Advanced Research Question

Discrepancies arise from model systems:

- Pro-inflammatory : In monocytes, BAY 41-2272 activates NADPH oxidase, increasing ROS and IL-1β secretion .

- Anti-inflammatory : In endothelial cells, it suppresses TNF-α-induced ICAM-1 expression via cGMP/PKG signaling .

Resolution strategy : - Conduct tissue-specific RNA-seq to map sGC isoform expression (α1/β1 vs. α2/β1).

- Use sGC knockout mice to isolate NO/cGMP-dependent effects in vivo.

What purification challenges are unique to fluorinated pyrazole derivatives, and how can they be addressed?

Advanced Research Question

- Fluorine-mediated aggregation : Fluorinated byproducts (e.g., 2-fluoro-benzyl ethers) co-elute during chromatography. Use reverse-phase HPLC with trifluoroacetic acid (0.1% TFA) to improve resolution .

- Metal contamination : Residual catalysts (e.g., Pd from coupling reactions) quench fluorescence in biological assays. Chelate with ethylenediaminetetraacetic acid (EDTA) and validate purity via ICP-MS .

How do substituents on the benzyl group influence the compound’s pharmacological profile?

Advanced Research Question

- Fluorine position : 2-Fluoro substitution enhances sGC activation (EC₅₀ = 12 nM) vs. 3-Fluoro (EC₅₀ = 48 nM) due to improved hydrophobic packing in the sGC binding pocket .

- Benzyl modifications : Adding electron-withdrawing groups (e.g., –CF₃) reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.7 h in hepatocytes) but lowers solubility.

Methodology : Perform molecular dynamics simulations (AMBER force field) to model ligand-receptor interactions and guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。